2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another imidazo[1,2-a]pyridine derivative with similar biological activities.
2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: Known for its anti-inflammatory properties.
Uniqueness
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective compound compared to its analogs.
Biological Activity
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (CAS No. 1707727-56-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula for this compound is C14H11F3N2. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:
In vitro assays demonstrated that these compounds could effectively suppress COX-2 activity, which is crucial for mediating inflammatory responses.
Anticancer Activity
A series of studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives. Notably, compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
2-Phenyl derivatives | HeLa | TBD | Tubulin polymerization inhibition |
Colchicine | HeLa | TBD | Tubulin binding |
These findings suggest that the compound may act as a tubulin inhibitor, similar to colchicine, thereby disrupting cancer cell division.
Enzyme Inhibition Studies
In addition to its anti-inflammatory and anticancer activities, research has identified the potential of this compound as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic disorders and cancers:
This dual inhibition highlights the compound's versatility as a therapeutic agent in metabolic regulation and cancer treatment.
Case Studies
Several case studies have explored the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Case Study on Anti-inflammatory Effects : A study demonstrated that a derivative exhibited significant reduction in paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.
- Case Study on Anticancer Properties : Research indicated that specific analogs showed enhanced cytotoxicity against breast cancer cell lines, suggesting their development as potential chemotherapeutic agents.
Properties
Molecular Formula |
C14H10F3N3 |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)10-6-11(18)13-19-12(8-20(13)7-10)9-4-2-1-3-5-9/h1-8H,18H2 |
InChI Key |
NEMCSYBDQCPOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.